molecular formula C6H11N3O2 B181816 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one CAS No. 145027-96-9

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B181816
CAS No.: 145027-96-9
M. Wt: 157.17 g/mol
InChI Key: HSOFIFZZCZLBFE-UHFFFAOYSA-N
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Description

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methyl group at the 4-position and a propoxy group at the 3-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-propoxy-1H-1,2,4-triazole with an oxidizing agent to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced monitoring techniques ensures the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    4-Methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the propoxy group.

    3-Propoxy-1H-1,2,4-triazol-5(4H)-one: Lacks the methyl group.

    1H-1,2,4-triazol-5(4H)-one: Lacks both the methyl and propoxy groups.

Uniqueness: 4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of both the methyl and propoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-methyl-3-propoxy-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOFIFZZCZLBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NNC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888981
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145027-96-9
Record name 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145027-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy-
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Record name 4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one
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Synthesis routes and methods

Procedure details

In an autoclave, 10.02 g (44.3 mmol) of methyl N′-dipropoxymethylenehydrazinecarboxylate, 3.94 g of 39% strength solution of methylamine (49.9 mmol) in methanol and 46 g of methanol were initially charged. After 3 hours at 150° C., the solvent was distilled off. The crude substance was taken up in water (20 ml) and extracted repeatedly with methylene chloride. The organic solution was concentrated, giving 6.48 g of 5-propoxy-4-methyl-2,4-dihydro-1,2,4-triazol-3-one with a content of 50%, which corresponds to a yield of 46%.
Name
methyl N′-dipropoxymethylenehydrazinecarboxylate
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
49.9 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
46 g
Type
solvent
Reaction Step One

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